N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide
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Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds with furan, pyridine, and thiophene derivatives demonstrates a broad interest in synthesizing novel chemical entities with potential applications in material science, pharmacology, and catalysis. For instance, studies have shown methods for synthesizing dicationic imidazo[1,2-a]pyridines with antiprotozoal activity, highlighting the utility of these heterocyclic compounds in developing therapeutic agents (Ismail et al., 2004). Another study described the synthesis of thieno-fused five- and six-membered nitrogen and oxygen heterocycles, which could have implications for material science and drug discovery (Acharya et al., 2017).
Photophysical Properties and Applications
The photophysical properties of heteroaryl compounds, such as those with furan and thiophene rings, have been studied for their potential in photodynamic therapy and as fluorescent probes. A study on the fluorescence of 6-(hetero)arylthieno[3,2-b]pyridine derivatives in solution and nanoliposomes assessed their suitability as antitumor compounds and for drug delivery applications (Carvalho et al., 2013).
Biological Interactions and Antioxidant Properties
The interaction of metal ions with hydrazone complexes derived from furan carbohydrazides and their binding with nucleic acids and bovine serum albumin, along with antioxidant properties, have been explored. Such studies suggest potential biomedical applications, including as DNA intercalators and in oxidative stress mitigation (Sathyadevi et al., 2012).
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-13-8-10-23-17(13)6-7-18(21)20-12-14-4-5-15(19-11-14)16-3-2-9-22-16/h2-5,8-11H,6-7,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQGNIARRBRVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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